ATP synthase inhibitor 1

Descripción general

Descripción

El inhibidor de ATP sintasa 1 es un compuesto que se dirige específicamente e inhibe la actividad de la ATP sintasa, una enzima esencial responsable de la síntesis de trifosfato de adenosina (ATP) en las células. El ATP se conoce a menudo como la "moneda molecular" de la transferencia de energía dentro de las células, impulsando diversos procesos biológicos. Inhibir la ATP sintasa puede tener efectos significativos en el metabolismo celular y la producción de energía, lo que convierte al inhibidor de ATP sintasa 1 en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

El inhibidor de ATP sintasa 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar los mecanismos de la síntesis y la hidrólisis de ATP, así como las propiedades estructurales y funcionales de la ATP sintasa.

Biología: Investiga el papel de la ATP sintasa en el metabolismo celular, la producción de energía y la función mitocondrial.

Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento de enfermedades asociadas con una síntesis de ATP disfuncional, como el cáncer y los trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de nuevos antibióticos y pesticidas al dirigirse a la ATP sintasa bacteriana

Mecanismo De Acción

El inhibidor de ATP sintasa 1 ejerce sus efectos uniéndose a sitios específicos de la enzima ATP sintasa, bloqueando así su actividad. Esta inhibición interrumpe el gradiente de protones a través de la membrana mitocondrial, evitando la síntesis de ATP a partir de difosfato de adenosina (ADP) y fosfato inorgánico. La unión del inhibidor también puede inducir cambios conformacionales en la enzima, deteriorando aún más su función .

Compuestos Similares:

Resveratrol: Un compuesto natural que inhibe la ATP sintasa y tiene propiedades antioxidantes.

Venturicidina A: Un potente inhibidor de la ATP sintasa bacteriana.

Bedaquilina: Un antibiótico que se dirige a la ATP sintasa en Mycobacterium tuberculosis.

Tomatidina: Un alcaloide esteroidal que inhibe la ATP sintasa y tiene actividad antimicrobiana

Singularidad: El inhibidor de ATP sintasa 1 es único en su afinidad de unión específica y su potencia inhibitoria contra la ATP sintasa. A diferencia de otros inhibidores, puede dirigirse eficazmente a las actividades de síntesis e hidrólisis de la enzima, lo que lo convierte en una herramienta versátil en la investigación y en posibles aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

ATP synthase inhibitor 1 plays a crucial role in biochemical reactions by specifically targeting and inhibiting ATP synthase. This compound interacts with the F1 domain of ATP synthase, preventing the enzyme from catalyzing the conversion of ADP to ATP. The inhibition is achieved through binding interactions that stabilize the enzyme in a conformation that is unable to perform its catalytic function . This compound also interacts with other biomolecules involved in the regulation of mitochondrial function, including proteins that modulate the proton gradient and oxidative phosphorylation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting ATP synthase, this compound disrupts the production of ATP, leading to a decrease in cellular energy levels. This energy deficit can affect cell signaling pathways, gene expression, and overall cellular metabolism. For instance, cells may shift towards glycolysis to compensate for the reduced ATP production, altering metabolic flux and potentially leading to the accumulation of metabolic intermediates . Additionally, this compound can induce changes in the expression of genes involved in energy metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the catalytic sites of ATP synthase, thereby inhibiting its activity. This binding interaction prevents the rotation of the enzyme’s subunits, which is essential for ATP synthesis. The inhibition of ATP synthase by this compound also affects the proton gradient across the mitochondrial membrane, leading to a reduction in the electrochemical potential required for ATP production . Furthermore, this compound can influence the activity of other enzymes and proteins involved in mitochondrial function, contributing to its overall inhibitory effect on cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term impact on cellular function. Studies have shown that this compound can maintain its inhibitory activity for extended periods, although its effectiveness may diminish over time due to degradation or cellular adaptation . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and energy homeostasis, with potential implications for cell viability and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit ATP synthase without causing significant toxicity. At higher doses, this compound may induce adverse effects, including mitochondrial dysfunction, oxidative stress, and cell death . The threshold for these effects varies depending on the specific animal model and experimental conditions. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and for minimizing any toxic side effects.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del inhibidor de ATP sintasa 1 implica múltiples pasos, incluida la preparación de moléculas precursoras y su posterior modificación química. Las rutas de síntesis específicas y las condiciones de reacción pueden variar según la pureza y el rendimiento deseados del producto final. Los métodos comunes incluyen técnicas de síntesis orgánica como la sustitución nucleofílica, las reacciones de oxidación-reducción y la hidrogenación catalítica .

Métodos de Producción Industrial: La producción industrial del inhibidor de ATP sintasa 1 normalmente implica la síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso puede incluir el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y caracterización del compuesto. La escalabilidad del proceso de producción garantiza un suministro constante del inhibidor para la investigación y el uso terapéutico potencial .

Análisis De Reacciones Químicas

Tipos de Reacciones: El inhibidor de ATP sintasa 1 puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados, que pueden tener una actividad biológica alterada.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del inhibidor, mejorando potencialmente su potencia inhibitoria.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Paladio sobre carbono, óxido de platino.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas del inhibidor .

Comparación Con Compuestos Similares

Resveratrol: A natural compound that inhibits ATP synthase and has antioxidant properties.

Venturicidin A: A potent inhibitor of bacterial ATP synthase.

Bedaquiline: An antibiotic that targets ATP synthase in Mycobacterium tuberculosis.

Tomatidine: A steroidal alkaloid that inhibits ATP synthase and has antimicrobial activity

Uniqueness: ATP synthase inhibitor 1 is unique in its specific binding affinity and inhibitory potency against ATP synthase. Unlike some other inhibitors, it can effectively target both the synthesis and hydrolysis activities of the enzyme, making it a versatile tool in research and potential therapeutic applications .

Propiedades

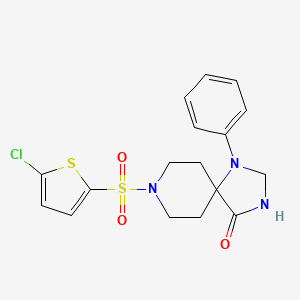

IUPAC Name |

8-(5-chlorothiophen-2-yl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S2/c18-14-6-7-15(25-14)26(23,24)20-10-8-17(9-11-20)16(22)19-12-21(17)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWWSVHLSVFIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

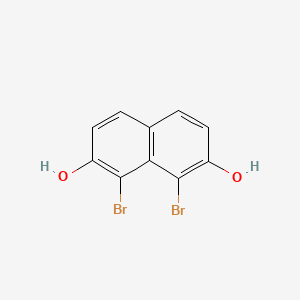

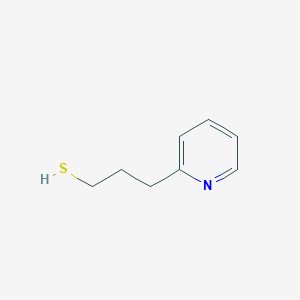

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)